molecular formula C20H24N6O6 B040474 5-Deaza-5,6,7,8-tetrahydrofolic acid CAS No. 115587-73-0

5-Deaza-5,6,7,8-tetrahydrofolic acid

Cat. No. B040474
M. Wt: 444.4 g/mol
InChI Key: XQZVRAWIARJOCJ-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deaza-5,6,7,8-tetrahydrofolic acid is a synthetic derivative of folic acid, which is an essential vitamin for humans and animals. It was first synthesized in the 1970s and has since been extensively studied for its potential applications in scientific research.

Mechanism Of Action

5-Deaza-5,6,7,8-tetrahydrofolic acid acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the conversion of dihydrofolate to tetrahydrofolate. By inhibiting DHFR, 5-Deaza-5,6,7,8-tetrahydrofolic acid disrupts the folate metabolism pathway, leading to decreased DNA synthesis and increased DNA damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Deaza-5,6,7,8-tetrahydrofolic acid depend on the specific biological process being studied. In general, it has been shown to decrease DNA synthesis and increase DNA damage, which can lead to cell death or mutations. Additionally, 5-Deaza-5,6,7,8-tetrahydrofolic acid has been shown to affect neurotransmitter synthesis and brain function, potentially playing a role in neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Deaza-5,6,7,8-tetrahydrofolic acid in lab experiments is its specificity for DHFR, which allows for precise manipulation of the folate metabolism pathway. Additionally, it is a stable and easily synthesized compound, making it readily available for research purposes. However, one limitation is its potential toxicity at high concentrations, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for research on 5-Deaza-5,6,7,8-tetrahydrofolic acid. One area of interest is its potential role in cancer therapy, as disruption of the folate metabolism pathway has been shown to inhibit cancer cell growth. Additionally, further investigation into its effects on neurotransmitter synthesis and brain function may provide insights into the treatment of neurological disorders. Finally, the development of new synthesis methods and derivatives of 5-Deaza-5,6,7,8-tetrahydrofolic acid may lead to improved specificity and efficacy in future research.

Synthesis Methods

The synthesis of 5-Deaza-5,6,7,8-tetrahydrofolic acid involves the reduction of folic acid with sodium borohydride in the presence of a reducing agent such as sodium hydroxide. The resulting product is purified using chromatography techniques to obtain pure 5-Deaza-5,6,7,8-tetrahydrofolic acid.

Scientific Research Applications

5-Deaza-5,6,7,8-tetrahydrofolic acid has been widely used in scientific research as a tool to investigate the role of folate metabolism in various biological processes. It has been used to study the effects of folate deficiency on DNA synthesis, repair, and methylation, as well as the role of folate in cancer development and progression. Additionally, 5-Deaza-5,6,7,8-tetrahydrofolic acid has been used to investigate the effects of folate on neurotransmitter synthesis and brain function.

properties

CAS RN

115587-73-0

Product Name

5-Deaza-5,6,7,8-tetrahydrofolic acid

Molecular Formula

C20H24N6O6

Molecular Weight

444.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-10(9-23-16)8-22-12-3-1-11(2-4-12)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,10,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t10-,14+/m1/s1

InChI Key

XQZVRAWIARJOCJ-YGRLFVJLSA-N

Isomeric SMILES

C1[C@@H](CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

5-deaza-5,6,7,8-tetrahydrofolic acid

Origin of Product

United States

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